molecular formula C21H15ClO3 B5783038 9-(4-chlorophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

9-(4-chlorophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

Cat. No. B5783038
M. Wt: 350.8 g/mol
InChI Key: FRZLNYDJMMLNGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-chlorophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one, also known as Compound 1, is a novel synthetic compound that has been the focus of extensive scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.

Scientific Research Applications

9-(4-chlorophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one 1 has been found to have various scientific research applications due to its unique chemical structure and properties. It has been studied for its potential anti-cancer, anti-inflammatory, and anti-viral properties. 9-(4-chlorophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one 1 has also been studied for its potential use as a fluorescent probe in biological imaging and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 9-(4-chlorophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one 1 is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in various cellular processes. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 9-(4-chlorophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one 1 has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
9-(4-chlorophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one 1 has been found to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and migration of cancer cells, reduce inflammation, and modulate the immune response. 9-(4-chlorophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one 1 has also been found to have antioxidant and neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 9-(4-chlorophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one 1 in lab experiments is its high purity and stability, which makes it easy to handle and store. It also has a relatively low toxicity, which makes it safe for use in in vitro and in vivo experiments. However, one of the limitations of using 9-(4-chlorophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one 1 is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for the research and development of 9-(4-chlorophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one 1. One direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to explore its potential use as a fluorescent probe in biological imaging and its applications in material science. Additionally, more research is needed to fully understand the mechanism of action of 9-(4-chlorophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one 1 and its biochemical and physiological effects.

Synthesis Methods

9-(4-chlorophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one 1 can be synthesized using a multi-step process involving the reaction of 4-chlorobenzaldehyde with 1,3-cyclopentanedione in the presence of a base to form a chalcone intermediate. The chalcone intermediate is then subjected to a cyclization reaction using a Lewis acid catalyst to form the desired compound. The purity and yield of 9-(4-chlorophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one 1 can be improved by using various purification techniques such as column chromatography and recrystallization.

properties

IUPAC Name

14-(4-chlorophenyl)-10-methyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClO3/c1-11-19-17(18(10-24-19)12-5-7-13(22)8-6-12)9-16-14-3-2-4-15(14)21(23)25-20(11)16/h5-10H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZLNYDJMMLNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)C(=CO2)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-chlorophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

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